N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride
Overview
Description
Pyrazole is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole compounds are rarely found in natural products, which is probably related to the difficulty of N-N bond formation by living organisms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry . It is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Chemical Reactions Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Scientific Research Applications
Antimicrobial and Anticancer Agents
- Compounds related to N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-methoxy-acetamidedihydrochloride, such as pyrazole derivatives, have been investigated for their potential as antimicrobial and anticancer agents. Some of these compounds have shown higher anticancer activity than the reference drug, doxorubicin, and possess good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes demonstrate significant antioxidant activity, suggesting potential applications in biochemical and pharmaceutical fields (Chkirate et al., 2019).
Synthesis and Properties of Derivatives
- Various studies have focused on the synthesis and properties of pyrazole derivatives. For example, research on the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation reveals a method that significantly reduces reaction times, indicating potential for efficient industrial synthesis (Machado et al., 2011).
Antimicrobial and Fluorescence Probe Applications
- Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized, showing significant antibacterial and antifungal activity. Additionally, some compounds exhibit emissions in the redshift region, which could have potential applications as fluorescence probes in biological imaging (Banoji et al., 2022).
Auxin Activities and Agricultural Implications
- Acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia have been synthesized and studied for their auxin activities, suggesting applications in agriculture, although the activities were not high in some cases (Yue et al., 2010).
Mechanism of Action
Pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
Future Directions
The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles and many pyrazole-containing compounds have been published .
Properties
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]-2-methoxyacetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c1-14-6-8(13)10-2-3-12-5-7(9)4-11-12;;/h4-5H,2-3,6,9H2,1H3,(H,10,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQVCDCCKSKMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C=C(C=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.